2-(2-Chlorophenyl)-3-(2-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole
Description
2-(2-Chlorophenyl)-3-(2-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole is a complex organic compound that belongs to the class of dihydropyrazoles This compound is characterized by the presence of chlorophenyl and fluorophenyl groups attached to a dihydropyrazole ring
Properties
IUPAC Name |
2-(2-chlorophenyl)-3-(2-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF2N2/c22-17-6-2-4-8-20(17)26-21(16-5-1-3-7-18(16)24)13-19(25-26)14-9-11-15(23)12-10-14/h1-12,21H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWCUXOLHOTIGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3Cl)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-3-(2-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate hydrazine derivatives with substituted chalcones under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and crystallization is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-3-(2-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Reduced dihydropyrazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-3-(2-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-3-(2-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-3-(4-fluorophenyl)-5-(2-fluorophenyl)-3,4-dihydropyrazole
- 2-(4-Chlorophenyl)-3-(2-fluorophenyl)-5-(2-fluorophenyl)-3,4-dihydropyrazole
Uniqueness
2-(2-Chlorophenyl)-3-(2-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole is unique due to its specific arrangement of chlorophenyl and fluorophenyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that are not observed in similar compounds, making it a valuable subject of study in various research fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
